molecular formula C14H17ClN2O3 B2749099 (N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate CAS No. 438032-81-6

(N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate

Cat. No. B2749099
CAS RN: 438032-81-6
M. Wt: 296.75
InChI Key: VTMZNAULXLKMJJ-UHFFFAOYSA-N
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Description

(N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. Additionally, it has been shown to have neuroprotective effects and may help to prevent the damage caused by oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate in lab experiments is its broad spectrum of activity against various types of cancer cells, fungi, and bacteria. However, one of the limitations of using this compound is that it may have toxic effects on normal cells and tissues.

Future Directions

There are several potential future directions for research on (N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate. Some of these include:
1. Further investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
4. Investigation of the potential of this compound as a lead compound for the development of new drugs with enhanced activity and reduced toxicity.
Conclusion:
This compound is a promising compound with potential applications in various fields of scientific research. It possesses antitumor, antifungal, and antibacterial properties and has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a lead compound for the development of new drugs.

Synthesis Methods

(N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate can be synthesized using a multistep reaction involving the reaction of cyclohexyl isocyanate with 6-chloro-3-pyridinecarboxylic acid. The product of this reaction is then treated with methyl chloroformate to obtain the final compound.

Scientific Research Applications

(N-cyclohexylcarbamoyl)methyl 6-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antitumor, antifungal, and antibacterial properties. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-7-6-10(8-16-12)14(19)20-9-13(18)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZNAULXLKMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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